1-(3-Bromopropyl)azetidine;hydrobromide 1-(3-Bromopropyl)azetidine;hydrobromide
Brand Name: Vulcanchem
CAS No.: 2460755-30-8
VCID: VC7472699
InChI: InChI=1S/C6H12BrN.BrH/c7-3-1-4-8-5-2-6-8;/h1-6H2;1H
SMILES: C1CN(C1)CCCBr.Br
Molecular Formula: C6H13Br2N
Molecular Weight: 258.985

1-(3-Bromopropyl)azetidine;hydrobromide

CAS No.: 2460755-30-8

Cat. No.: VC7472699

Molecular Formula: C6H13Br2N

Molecular Weight: 258.985

* For research use only. Not for human or veterinary use.

1-(3-Bromopropyl)azetidine;hydrobromide - 2460755-30-8

Specification

CAS No. 2460755-30-8
Molecular Formula C6H13Br2N
Molecular Weight 258.985
IUPAC Name 1-(3-bromopropyl)azetidine;hydrobromide
Standard InChI InChI=1S/C6H12BrN.BrH/c7-3-1-4-8-5-2-6-8;/h1-6H2;1H
Standard InChI Key ZYAAOOQFKMKGKF-UHFFFAOYSA-N
SMILES C1CN(C1)CCCBr.Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 1-(3-bromopropyl)azetidine hydrobromide comprises an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) linked to a 3-bromopropyl chain. The hydrobromide salt form enhances solubility in polar solvents and stabilizes the compound during storage. The bromine atom at the terminal position of the propyl chain serves as a reactive site for further functionalization, enabling nucleophilic substitution reactions.

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Name1-(3-bromopropyl)azetidine hydrobromide
Molecular FormulaC₆H₁₃BrN·HBr
Molecular Weight285.99 g/mol
InChI KeyZYAAOOQFKMKGKF-UHFFFAOYSA-N

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of azetidine derivatives often begins with functionalized azetidinones or azetidines. A validated approach involves the Horner–Wadsworth–Emmons (HWE) reaction, which constructs α,β-unsaturated esters from ketones. For instance, N-Boc-azetidin-3-one can be converted to (N-Boc-azetidin-3-ylidene)acetate via HWE reaction using triethyl phosphonoacetate and 1,8-diazabicycloundec-7-ene (DBU) as a base . Subsequent aza-Michael addition with nucleophiles like azetidine or amines yields substituted azetidines.

For 1-(3-bromopropyl)azetidine hydrobromide, a plausible route involves:

  • Ring-Opening Alkylation: Reacting azetidine with 1,3-dibromopropane in the presence of a base (e.g., NaOH) to facilitate nucleophilic substitution at the azetidine nitrogen.

  • Salt Formation: Treating the resulting 1-(3-bromopropyl)azetidine with hydrobromic acid to form the hydrobromide salt.

Table 2: Representative Reaction Conditions for Azetidine Derivatives

StepReagents/ConditionsYield (%)
HWE ReactionDBU, triethyl phosphonoacetate, 65°C64–78
Aza-Michael AdditionAzetidine, acetonitrile, 4 h, 65°C60–70

Industrial Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to optimize exothermic reactions and minimize byproducts. Purification techniques such as recrystallization or chromatography ensure high purity (>95%), critical for pharmaceutical applications.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

Applications in Scientific Research

Pharmaceutical Intermediates

Azetidine derivatives are pivotal in drug discovery due to their bioavailability and metabolic stability. 1-(3-Bromopropyl)azetidine hydrobromide serves as a building block for:

  • Kinase Inhibitors: The bromine atom facilitates cross-coupling reactions (e.g., Suzuki–Miyaura) to introduce aryl or heteroaryl groups.

  • Antimicrobial Agents: Quaternary ammonium derivatives exhibit broad-spectrum activity against Gram-positive bacteria .

Polymer Chemistry

ROP of azetidine derivatives produces polyamines with tunable glass transition temperatures (T₉). These polymers are used in:

  • Cationic Coatings: Electrostatic deposition on surfaces for antimicrobial finishes.

  • Adhesives: Thermally stable binders for aerospace composites.

Materials Science

Functionalized azetidines are incorporated into:

  • Liquid Crystals: The rigid azetidine core enhances mesophase stability.

  • Metal-Organic Frameworks (MOFs): Bromine sites coordinate with metal ions (e.g., Cu²⁺) to form porous networks.

Future Directions

Targeted Drug Delivery

Conjugating azetidine derivatives with monoclonal antibodies (mAbs) could enhance tumor-specific drug delivery.

Sustainable Synthesis

Developing photocatalytic methods using visible light to reduce reliance on toxic reagents (e.g., HBr).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator